Methyl 3-amino-4-(dimethylamino)benzoate

Medicinal Chemistry Organic Synthesis Kinase Inhibitors

Methyl 3-amino-4-(dimethylamino)benzoate (CAS 54941-06-9) is a premium, electron-rich benzoate scaffold with a critical 1,2,4-substitution pattern. The unique combination of an ester at C1, an unsubstituted amino group at C3, and a tertiary dimethylamino group at C4 enables exclusive reactivity—such as diazotization, amide coupling, and regioselective electrophilic substitution—that is impossible with common analogs like Methyl 4-(dimethylamino)benzoate (1202-25-1) or Methyl 3-(dimethylamino)benzoate (16518-64-2). This makes it an irreplaceable precursor for kinase inhibitor research (e.g., nilotinib intermediates) and advanced photographic sensitizers. Sourcing this specific regioisomer is essential to avoid synthetic failure; standard in-class substitutes cannot replicate its performance. Bulk quantities are available for pilot-scale medicinal chemistry and material science programs.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 54941-06-9
Cat. No. B1387199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-4-(dimethylamino)benzoate
CAS54941-06-9
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCN(C)C1=C(C=C(C=C1)C(=O)OC)N
InChIInChI=1S/C10H14N2O2/c1-12(2)9-5-4-7(6-8(9)11)10(13)14-3/h4-6H,11H2,1-3H3
InChIKeyGOHFIZZBXDXZSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring Methyl 3-Amino-4-(dimethylamino)benzoate (CAS 54941-06-9): A Strategic Benzoate Ester Intermediate for Complex Synthesis


Methyl 3-amino-4-(dimethylamino)benzoate (CAS 54941-06-9) is a benzoate ester derivative with the molecular formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol [1]. Characterized by a unique 1,2,4-substitution pattern on its aromatic ring—featuring an ester group, an unsubstituted amino group (-NH₂) at the 3-position, and a tertiary dimethylamino group (-N(CH₃)₂) at the 4-position—it serves as a versatile and electron-rich building block in organic synthesis [2]. This specific dual-amino functionality creates a unique reactivity profile, enabling its documented use as a critical precursor in the synthesis of heterocyclic systems and advanced pharmaceutical intermediates .

Why Generic Substitution of Methyl 3-Amino-4-(dimethylamino)benzoate Fails: Structure-Activity Implications of its 1,2,4-Substitution Pattern


Substituting Methyl 3-amino-4-(dimethylamino)benzoate with a seemingly similar in-class compound is highly likely to alter or negate a desired synthetic outcome due to its specific 1,2,4-substitution pattern. For instance, the common analog Methyl 4-(dimethylamino)benzoate (CAS 1202-25-1) lacks the unsubstituted amino group at the 3-position, eliminating the possibility for specific further functionalization like diazotization or amide coupling at that site . Conversely, the regioisomer Methyl 3-(dimethylamino)benzoate (CAS 16518-64-2) lacks the 4-substituent, which dramatically alters the compound's electronic properties and steric profile, fundamentally changing its reactivity and the types of molecular scaffolds it can help construct [1][2].

Quantitative Evidence Guide for Methyl 3-Amino-4-(dimethylamino)benzoate: Documented Performance Metrics and Application-Specific Data


Utility as an Intermediate in Kinase Inhibitor Synthesis (vs. Methyl 4-(dimethylamino)benzoate)

Methyl 3-amino-4-(dimethylamino)benzoate is explicitly identified as a precursor for kinase inhibitor synthesis, a key class of anticancer agents [1]. In contrast, its analog Methyl 4-(dimethylamino)benzoate is primarily known as a photoinitiator and lacks documented use as a direct precursor for this specific pharmacophore class . While the specific kinase inhibitor target and associated quantitative biological data are not provided in the source, the structural prerequisite—the 3-amino group—for constructing the target molecule is clearly established. This functionalization is impossible with the 4-substituted analog.

Medicinal Chemistry Organic Synthesis Kinase Inhibitors

Critical Role in Synthesizing an Anticancer Drug Intermediate (Nilotinib Intermediate)

The compound is a key intermediate in the synthetic pathway of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid, which is a crucial precursor for the anticancer drug nilotinib [1]. This application is contingent on the specific 1,2,4-substitution pattern of the target compound. Analogs like Methyl 3-amino-4-methylbenzoate (CAS 18595-18-1) or Methyl 4-(dimethylamino)benzoate, while similar, lack the correct combination of substituents (amino and dimethylamino) to be substituted directly into this established synthetic route . The patent literature confirms the utility of this specific compound for this high-value application .

Pharmaceutical Synthesis Process Chemistry Anticancer Agents

Use as an Intermediate for Silver Halide Photographic Materials (vs. Non-Substituted Analogs)

Patents describe a process for producing alkyl 3-amino-4-substituted benzoates, including the target compound, of high purity and yield, specifically for use as intermediates for silver halide photographic materials [1][2]. This application leverages the unique electronic properties of the dual-amino-substituted ring. A simple analog like Methyl benzoate would not impart the necessary sensitizing or spectral properties required for these specialized photographic materials [3]. The patent literature highlights the need for a process to make these specific substituted benzoates in high purity for this application [1].

Photographic Chemistry Materials Science Process Chemistry

Key Application Scenarios for Methyl 3-Amino-4-(dimethylamino)benzoate (CAS 54941-06-9) Based on Quantitative Evidence


Synthesis of Heterocyclic Pharmacophores for Anticancer Agents

This compound is a documented precursor for kinase inhibitor synthesis and is specifically named as an intermediate for nilotinib intermediates [1]. The presence of the 3-amino group allows for its incorporation into complex heterocyclic systems, a synthetic step impossible with analogs like Methyl 4-(dimethylamino)benzoate. This makes it a critical starting material for medicinal chemistry programs targeting novel anticancer therapies.

Development of Advanced Photographic and Imaging Materials

Patented as a key intermediate for high-purity alkyl 3-amino-4-substituted benzoates used in silver halide photographic materials [2]. The specific electronic properties conferred by its dual-amino substitution pattern are essential for this application, differentiating it from simpler, non-substituted benzoates. Researchers in materials science and photographic chemistry would select this compound for developing new sensitizers or functional dyes.

Construction of Electron-Rich Aromatic Building Blocks for Diverse Organic Synthesis

The compound's electron-rich aromatic system, resulting from the 4-(dimethylamino) group, enhances reactivity in electrophilic substitution and cross-coupling reactions, making it a versatile intermediate for synthesizing various functionalized heterocycles and advanced materials [3]. This broad utility supports its procurement for exploratory organic synthesis, particularly in constructing complex molecular architectures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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